molecular formula C18H18ClF2NO3 B1639133 3-acetyl-1-(4-chloro-2,6-difluorophenyl)-2-cyclohexyl-4-hydroxy-2H-pyrrol-5-one

3-acetyl-1-(4-chloro-2,6-difluorophenyl)-2-cyclohexyl-4-hydroxy-2H-pyrrol-5-one

Cat. No.: B1639133
M. Wt: 369.8 g/mol
InChI Key: KSJQBXSADLVHFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-acetyl-1-(4-chloro-2,6-difluorophenyl)-2-cyclohexyl-4-hydroxy-2H-pyrrol-5-one: is a complex organic compound with significant potential in various scientific fields. This compound features a pyrrol-2-one core, substituted with acetyl, chloro, difluorophenyl, cyclohexyl, and hydroxy groups, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-acetyl-1-(4-chloro-2,6-difluorophenyl)-2-cyclohexyl-4-hydroxy-2H-pyrrol-5-one involves multiple steps, starting with the preparation of the pyrrol-2-one core. This is typically achieved through a cyclization reaction involving a suitable precursor. The subsequent introduction of the acetyl, chloro, difluorophenyl, cyclohexyl, and hydroxy groups requires specific reagents and conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure the desired stereochemistry and functional group placement.

Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxy group in the compound can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Addition: The double bonds in the pyrrol-2-one ring can undergo addition reactions with electrophiles or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols.

    Addition: Electrophiles like bromine, nucleophiles like Grignard reagents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield ketones or aldehydes, while nucleophilic substitution of the chloro group could introduce various functional groups.

Scientific Research Applications

Chemistry: This compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

Biology: In biological research, it can be used to study enzyme interactions, receptor binding, and other biochemical processes due to its unique structure.

Industry: In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its diverse functional groups.

Mechanism of Action

The mechanism of action of 3-acetyl-1-(4-chloro-2,6-difluorophenyl)-2-cyclohexyl-4-hydroxy-2H-pyrrol-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

    2H-Pyrrol-2-one derivatives: Compounds with similar pyrrol-2-one cores but different substituents.

    Acetylated compounds: Molecules with acetyl groups attached to different cores.

    Chloro-difluorophenyl compounds: Compounds featuring chloro and difluorophenyl groups attached to various cores.

Uniqueness: The uniqueness of 3-acetyl-1-(4-chloro-2,6-difluorophenyl)-2-cyclohexyl-4-hydroxy-2H-pyrrol-5-one lies in its combination of functional groups and stereochemistry, which confer specific chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C18H18ClF2NO3

Molecular Weight

369.8 g/mol

IUPAC Name

3-acetyl-1-(4-chloro-2,6-difluorophenyl)-2-cyclohexyl-4-hydroxy-2H-pyrrol-5-one

InChI

InChI=1S/C18H18ClF2NO3/c1-9(23)14-15(10-5-3-2-4-6-10)22(18(25)17(14)24)16-12(20)7-11(19)8-13(16)21/h7-8,10,15,24H,2-6H2,1H3

InChI Key

KSJQBXSADLVHFM-UHFFFAOYSA-N

SMILES

CC(=O)C1=C(C(=O)N(C1C2CCCCC2)C3=C(C=C(C=C3F)Cl)F)O

Canonical SMILES

CC(=O)C1=C(C(=O)N(C1C2CCCCC2)C3=C(C=C(C=C3F)Cl)F)O

Origin of Product

United States

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